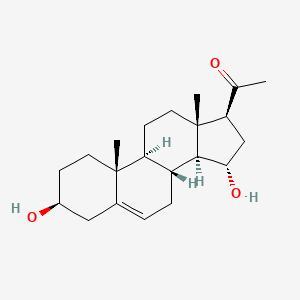

3,15-Dihydroxy-5-pregnen-20-one

Description

Fundamental Steroid Nomenclature and Core Structure of Pregnenones

Steroids are characterized by a core structure of seventeen carbon atoms arranged in four fused rings: three cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). The numbering of the carbon atoms follows a standardized convention, allowing for precise identification of substituent groups.

Pregnenones are a subgroup of steroids that are structurally derived from pregnane (B1235032), a C21 steroid. The parent compound, pregnenolone (B344588), is chemically known as 3β-Hydroxy-5-pregnen-20-one. nih.gov This name indicates a hydroxyl (-OH) group at the C3 position with a beta orientation (projecting above the plane of the ring), a double bond between C5 and C6 in the B ring, and a ketone (=O) group at the C20 position of the side chain. The name "3,15-Dihydroxy-5-pregnen-20-one" signifies the presence of two hydroxyl groups, one at the C3 position and another at the C15 position, along with the characteristic 5-pregnen-20-one backbone. The stereochemistry of these hydroxyl groups (alpha or beta) is crucial for the molecule's biological activity and would be specified in detailed chemical nomenclature (e.g., 3β,15α-dihydroxy-5-pregnen-20-one).

Academic Significance of Dihydroxy-Pregnenones within Steroid Biochemistry

The introduction of additional hydroxyl groups to the pregnenolone skeleton, creating dihydroxy-pregnenones, is of significant interest to researchers. These modifications can dramatically alter the molecule's polarity, metabolic stability, and interaction with enzymes and receptors. The position and stereochemistry of the second hydroxyl group are critical determinants of the compound's biological properties.

The academic significance of dihydroxy-pregnenones lies in several areas:

Metabolic Intermediates: They can be key intermediates in the metabolic pathways of endogenous or xenobiotic steroids. For instance, studies on related compounds have shown that hydroxylation is a common step in steroid metabolism.

Structure-Activity Relationships: By synthesizing and studying various dihydroxy-pregnenone isomers, researchers can elucidate the structure-activity relationships of steroid-metabolizing enzymes and receptors. This knowledge is vital for the design of specific inhibitors or modulators of steroidogenic pathways.

Potential Biological Activity: Hydroxylated pregnenolone derivatives have been investigated for their own intrinsic biological activities. For example, certain neurosteroids, which are steroids synthesized in the brain, are hydroxylated pregnane derivatives that can modulate neurotransmitter receptors. nih.gov While the specific activity of this compound is not yet widely documented, its structural similarity to other bioactive steroids suggests it could be a subject of future investigation.

Detailed Research Findings

Specific research on this compound is limited in publicly available literature. However, insights can be gleaned from studies on the synthesis and properties of structurally similar compounds.

Synthesis of Related Dihydroxy-Pregnenone Derivatives

The synthesis of dihydroxy-pregnenone derivatives often involves multi-step chemical processes starting from more readily available steroid precursors. For example, the synthesis of a related compound, 3β,15β,17α-trihydroxy-5-pregnen-20-one, has been reported. This synthesis started from 15β,17α-dihydroxy-4-pregnen-3,20-dione, a product of microbial fermentation. The process involved the protection of hydroxyl groups, reduction of the ketone at C3, and subsequent deprotection to yield the final product. A similar strategic approach could potentially be adapted for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structure and comparison with related compounds like pregnenolone. The presence of two hydroxyl groups would increase its polarity compared to pregnenolone. This would affect its solubility, with an expected higher solubility in polar solvents.

Table 1: Predicted Physicochemical Properties of Pregnenolone and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| Pregnenolone | C21H32O2 | 316.48 | 3.9 |

| This compound | C21H32O3 | 332.48 | Unavailable |

Note: XLogP3 is a computed measure of hydrophobicity. A lower value generally indicates higher polarity. Data for this compound is not available in public databases and would require experimental determination or computational prediction.

Structure

2D Structure

3D Structure

Properties

CAS No. |

32746-93-3 |

|---|---|

Molecular Formula |

C21H32O3 |

Molecular Weight |

332.5 g/mol |

IUPAC Name |

1-[(3S,8R,9S,10R,13S,14S,15S,17S)-3,15-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h4,14-19,23-24H,5-11H2,1-3H3/t14-,15+,16-,17+,18-,19+,20-,21+/m0/s1 |

InChI Key |

BADMFWCUKIKZMJ-SSCQCSDVSA-N |

SMILES |

CC(=O)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Isomeric SMILES |

CC(=O)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(=O)C1CC(C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Synonyms |

3 beta,15 alpha-dihydroxy-5-pregnen-20-one 3,15-dihydroxy-5-pregnen-20-one 3beta,15alpha-dihydroxy-5-pregnen-20-one 3beta,15beta-dihydroxy-5-pregnen-20-one |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization for Research

Chemoenzymatic Synthesis Approaches of Dihydroxy-Pregnenones

The precise placement of hydroxyl groups on the pregnane (B1235032) skeleton often employs a combination of chemical and enzymatic methods to achieve high stereospecificity.

The synthesis of dihydroxy-pregnenones typically starts from readily available steroid precursors like pregnenolone (B344588) (3β-Hydroxy-5-pregnen-20-one). medchemexpress.comnih.gov The introduction of hydroxyl groups at specific positions, such as C15, can be achieved through various means, including microbial hydroxylation. For instance, fungal cultures like Rhizopus nigricans are known to hydroxylate steroid cores at specific positions, such as the 11α position, which suggests the potential for enzymatic introduction of a hydroxyl group at C15 depending on the selected microorganism and substrate. researchgate.net

A general synthetic strategy would involve the protection of the existing 3β-hydroxyl and 20-keto groups of the starting pregnenolone. This is followed by the stereospecific introduction of the second hydroxyl group at the C15 position. The final step would involve the deprotection of the protecting groups to yield the target compound. The synthesis of related compounds like 3β,17-dihydroxy-17α-pregn-5-ene-20-one has been documented as part of efforts to identify abnormal steroid metabolites. nih.gov

Table 1: Illustrative Stereospecific Synthesis Steps

| Step | Reaction | Reagents/Conditions | Intermediate Compound Type | Purpose |

|---|---|---|---|---|

| 1 | Protection of 3-OH group | Acetic anhydride, p-toluenesulfonic acid | 3-acetoxy-5-pregnen-20-one | Prevents unwanted side reactions at the 3-position. nih.gov |

| 2 | Stereospecific Hydroxylation | Microbial fermentation (e.g., specific fungal strain) or multi-step chemical synthesis | Protected 3-hydroxy-15-hydroxy-5-pregnen-20-one | Introduction of the hydroxyl group at the desired C15 position. |

Creating analogs with specific stereochemistry is crucial for understanding structure-activity relationships. For instance, in the synthesis of enantiomers of neurosteroid analogues, stereoselective reduction of a ketone group is a key step. acs.org The use of specific reducing agents like K(s-Bu)3BH can selectively produce a β-hydroxyl group, while reagents like Li(t-OBu)3AlH can yield the α-hydroxyl counterpart. acs.org These strategies allow for the synthesis of a variety of pregnenolone analogs with defined stereochemistry at different positions, which is essential for probing their interactions with biological receptors.

Isotopic Labeling Techniques for Metabolic and Biosynthetic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds within a biological system. wikipedia.org This involves replacing one or more atoms of the molecule with their heavier, non-radioactive (stable) or radioactive isotopes. wikipedia.orgnih.gov

For pregnenolone derivatives, deuterium (B1214612) (²H or D) is often used. A synthetic approach for preparing deuterated pregnenolone analogs involves several steps. nih.gov Starting with a 19-hydroxy derivative, the molecule can be transformed into a 3α,5-cyclo derivative to facilitate the oxidation of the C19-hydroxyl group to a carboxylic acid. nih.gov Subsequent reduction with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), introduces deuterium atoms. nih.gov Further steps, like the exchange of a mesylate group with a deuteride source, can add more deuterium atoms. nih.gov This method has been used to produce 3β-hydroxy[19-²H₃]pregn-5-en-20-one with a high percentage of the d₃-derivative. nih.gov These labeled compounds are invaluable for metabolic flux analysis, allowing researchers to track the conversion of pregnenolone into its various metabolites. nih.gov

Structural Modifications and Analog Synthesis for Mechanistic Investigations

Synthesizing analogs with structural modifications helps in probing the mechanisms of action of steroid-metabolizing enzymes and receptors. nih.gov Halogenated analogs of pregnenolone and progesterone (B1679170) have been developed to investigate the catalytic activity of cytochrome P450 enzymes like CYP17A1 and CYP21A2. nih.gov The introduction of fluorine, chlorine, or bromine at positions such as C17 or C21 can alter the electronic properties of the steroid and can act as probes for enzyme-substrate interactions. nih.gov

Furthermore, nitrogen-containing analogs, such as pregna-5,17(20)-diene derivatives, have been synthesized from pregnenolone. nih.gov These syntheses can involve creating intermediates like 17α-bromo-21-iodo-3β-acetoxypregn-5-en-20-one, which can then react with various amines to produce a range of nitrogen-substituted amides and oxazolines. nih.gov Such analogs are used to explore the structural requirements for biological activity and to develop new compounds with potential therapeutic applications. nih.gov

Biosynthesis and Endogenous Formation Pathways

Precursor Steroid Conversion and Involved Steroidogenic Enzymes

The conversion of cholesterol into the vast array of steroid hormones is a cornerstone of endocrine physiology. The formation of 3,15-Dihydroxy-5-pregnen-20-one is dependent on a series of these fundamental enzymatic reactions.

The initial and rate-limiting step in the biosynthesis of all steroid hormones is the conversion of cholesterol to pregnenolone (B344588). nih.govnih.govnih.gov This critical transformation is catalyzed by the cholesterol side-chain cleavage enzyme, a cytochrome P450 monooxygenase also known as P450scc or CYP11A1. wikipedia.orgmdpi.comfrontiersin.org This enzyme is located in the inner mitochondrial membrane of steroidogenic tissues such as the adrenal glands and gonads. frontiersin.orgnih.gov

The conversion is a three-step process involving sequential hydroxylations of the cholesterol side chain. nih.gov

22R-hydroxylation of cholesterol: The first step is the hydroxylation of cholesterol at the C22 position to form 22R-hydroxycholesterol. nih.govnih.gov

20α,22R-dihydroxylation: This intermediate is then further hydroxylated to produce 20α,22R-dihydroxycholesterol. nih.govnih.gov

Side-chain cleavage: The final step involves the cleavage of the bond between C20 and C22, which releases pregnenolone (3β-Hydroxy-5-pregnen-20-one) and isocaproic aldehyde. mdpi.comnih.gov

This entire sequence requires three molecules of molecular oxygen and three pairs of electrons, which are supplied by NADPH via a mitochondrial electron transport chain consisting of two electron transfer proteins: adrenodoxin (B1173346) reductase and adrenodoxin. nih.govnih.gov

Once pregnenolone is formed, it can be metabolized by various enzymes, including hydroxysteroid dehydrogenases (HSDs). The 3β-hydroxy group of the target compound, this compound, is already present in its precursor, pregnenolone.

The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is pivotal in steroidogenesis. It catalyzes the conversion of Δ⁵-3β-hydroxysteroids, such as pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (B1670201) (DHEA), into their corresponding Δ⁴-3-keto-steroids: progesterone (B1679170), 17α-hydroxyprogesterone, and androstenedione (B190577), respectively. wikipedia.orgmedchemexpress.comsigmaaldrich.com For the synthesis of this compound, which retains the Δ⁵ bond and the 3β-hydroxyl group, direct action by 3β-HSD on the pregnenolone precursor would not occur. Deficiency in 3β-HSD activity leads to an accumulation of Δ⁵-steroids, including pregnenolone and 17-hydroxypregnenolone. nih.govmdpi.comsigmaaldrich.com

Another relevant enzyme is 20α-hydroxy steroid dehydrogenase (20α-HSD), which can reduce the ketone group at C20 of pregnane (B1235032) steroids, leading to compounds like pregn-5-ene-3β,20α-diol. nih.gov

The introduction of a hydroxyl group at the C15 position of the pregnenolone backbone is the key step in forming the target molecule and is catalyzed by a cytochrome P450 (CYP) enzyme. While the specific human enzyme for 15-hydroxylation of pregnenolone is not definitively established, evidence from microbial and animal studies points to several candidates and analogous reactions.

Microbial Steroid Hydroxylation: Various microorganisms are known to perform highly specific hydroxylations of steroids. For instance, Penicillium raistrickii has been used for the 15α-hydroxylation of synthetic steroids. researchgate.net Fermentation of a progesterone derivative with Penicillium citrinum yields a 15β,17α-dihydroxy-4-pregnen-3,20-dione intermediate, which has been used in the chemical synthesis of 3β,15β,17α-trihydroxy-5-pregnen-20-one. nih.govnih.gov More recently, the fungal enzyme CYP68JX from Colletotrichum lini was found to hydroxylate DHEA to produce 3β,7α,15α-trihydroxy-5-androstene-17-one. mdpi.com Bacterial CYPs, such as CYP109B1 from Bacillus subtilis, exhibit 15β-hydroxylase activity towards testosterone (B1683101) and related steroids. frontiersin.orgnih.govendocrine.org

Animal Models: In mice, the enzyme Cyp2a4 is a steroid 15α-hydroxylase, responsible for one of the hydroxylation steps in the metabolism of sex hormones. hmdb.ca Its expression is under circadian regulation. hmdb.ca While human orthologs exist in the CYP2A family, such as CYP2A13, their primary roles are associated with the metabolism of xenobiotics, although they can also metabolize steroids like testosterone. wikipedia.orgnih.govnih.gov

Human Enzymes: In humans, many drug-metabolizing CYPs located in the liver, such as members of the CYP3A family (e.g., CYP3A4), are known to be promiscuous, metabolizing a wide range of endogenous steroids and xenobiotics. nih.govmdpi.comnih.gov CYP3A4 can hydroxylate steroids at multiple positions, and while it is a plausible candidate for catalyzing the 15-hydroxylation of pregnenolone, this is not considered one of its primary, well-defined functions. nih.govnih.gov

Therefore, the biosynthesis of this compound from pregnenolone likely involves a hydroxylation step at C15, a reaction for which specific enzymes have been identified in microbial and rodent models. The stereochemistry of this hydroxylation (15α or 15β) is dependent on the specific enzyme involved. nih.govresearchgate.netendocrine.org

Subcellular Localization of Pregnenone Biosynthetic Enzyme Systems

The enzymes involved in steroid biosynthesis are strategically located within specific subcellular compartments, primarily the mitochondria and the endoplasmic reticulum (ER). This compartmentalization necessitates the transport of steroid intermediates between these organelles. nih.gov

Mitochondria: The initial synthesis of pregnenolone from cholesterol occurs exclusively within the mitochondria, where the CYP11A1 enzyme system resides in the inner mitochondrial membrane. mdpi.comnih.gov

Endoplasmic Reticulum: Many subsequent steroidogenic enzymes, including various cytochrome P450 hydroxylases like CYP17A1 (17α-hydroxylase) and the drug-metabolizing CYPs (e.g., CYP3A4, CYP2A13), are located in the membrane of the endoplasmic reticulum. wikipedia.orgnih.govnih.gov

Mitochondria and Endoplasmic Reticulum: The 3β-HSD enzyme has been found in both the mitochondria and the endoplasmic reticulum, allowing for flexibility in the steroidogenic pathway. sigmaaldrich.com

Once pregnenolone is synthesized in the mitochondria, it must be transported to the endoplasmic reticulum for further modifications, such as the potential 15-hydroxylation, to occur. nih.gov

Regulation of Pregnenone Biosynthesis in In Vitro and Animal Models

The biosynthesis of pregnenolone and its derivatives is a tightly regulated process, controlled at multiple levels, from gene transcription to enzyme activity.

Hormonal Regulation: The primary regulators of steroidogenesis are the pituitary trophic hormones. Adrenocorticotropic hormone (ACTH) stimulates the synthesis of glucocorticoids and adrenal androgens in the adrenal cortex, while Luteinizing Hormone (LH) stimulates steroid production in the gonads. frontiersin.org These hormones act via cell surface receptors, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates the transcription of steroidogenic genes, including CYP11A1. nih.gov Studies show that ACTH acutely stimulates the production of pregnenolone and its sulfated form, pregnenolone sulfate. nih.gov

Substrate Availability: A key acute regulatory step is the transport of cholesterol from cellular stores to the inner mitochondrial membrane, where P450scc is located. nih.gov This transport is facilitated by the Steroidogenic Acute Regulatory (StAR) protein, the expression and activity of which are also stimulated by trophic hormones. nih.gov

Transcriptional Control: The expression of steroid hydroxylase genes is subject to complex transcriptional regulation. In mice, the expression of the steroid 15α-hydroxylase gene (Cyp2a4) is controlled by the circadian clock transcription factor DBP (albumin D-site-binding protein). hmdb.ca In humans, the expression of CYP3A4 is induced by glucocorticoids, a process that can involve the pregnane X receptor (PXR). nih.govmdpi.com

Enzyme Inhibition: The activity of steroidogenic enzymes can be modulated by their products. For instance, pregnenolone can act as an end-product inhibitor of the P450scc reaction. endocrine.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Pregnenolone and its Hydroxylated Derivatives

| Enzyme Name | Gene Name (Human) | Substrate(s) | Product(s) | Subcellular Location |

| Cholesterol Side-Chain Cleavage Enzyme (P450scc) | CYP11A1 | Cholesterol | Pregnenolone | Inner Mitochondrial Membrane |

| 3β-Hydroxysteroid Dehydrogenase/Isomerase | HSD3B1/HSD3B2 | Pregnenolone, 17-OH-Pregnenolone, DHEA | Progesterone, 17-OH-Progesterone, Androstenedione | Endoplasmic Reticulum, Mitochondria |

| 17α-Hydroxylase/17,20-Lyase | CYP17A1 | Pregnenolone, Progesterone | 17α-Hydroxypregnenolone, DHEA | Endoplasmic Reticulum |

| Steroid 15α-Hydroxylase | Cyp2a4 (Mouse) | Testosterone, Estradiol | 15α-Hydroxytestosterone, 15α-Hydroxyestradiol | Endoplasmic Reticulum |

| CYP109B1 | CYP109B1 (Bacteria) | Testosterone, Nandrolone | 15β-Hydroxytestosterone, 15β-Hydroxynandrolone | Cytosol (in bacteria) |

| CYP3A4 | CYP3A4 | Various steroids, drugs | Multiple hydroxylated metabolites | Endoplasmic Reticulum |

Metabolism and Biotransformation Pathways

In Vitro Metabolic Transformations of Pregnenones

In vitro studies using various enzymatic systems have been crucial in elucidating the potential pathways for pregnenolone (B344588) transformation. These studies help identify the enzymes capable of modifying the pregnane (B1235032) skeleton and the resulting metabolites.

Enzymatic Pathways and Metabolite Identification

The initial steps in the metabolism of pregnenolone are fundamental to steroidogenesis. Pregnenolone can be converted to progesterone (B1679170) through the action of 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase. wikipedia.org Alternatively, hydroxylation at the C17α position by the cytochrome P450 enzyme CYP17A1 yields 17α-hydroxypregnenolone, a key intermediate in the synthesis of both corticosteroids and sex steroids like dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgmdpi.comhmdb.ca

The introduction of a hydroxyl group at the C15 position is a less common but significant modification catalyzed by specific cytochrome P450 (CYP) enzymes. asm.orgnih.gov While the specific human enzyme responsible for the 15-hydroxylation of pregnenolone is not definitively characterized in wide-ranging studies, research in microbial systems has demonstrated this capability. For instance, certain fungi can hydroxylate progesterone to 15α-hydroxyprogesterone. nih.gov Furthermore, bacterial CYPs, such as CYP109B1 and engineered variants of CYP102A1, have been shown to catalyze the 15β-hydroxylation of testosterone (B1683101), establishing the enzymatic plausibility of this reaction on a steroid nucleus. asm.orgnih.gov These findings suggest that specific P450 enzymes can be highly regio- and stereoselective. nih.gov The formation of 3,15-dihydroxy-5-pregnen-20-one would require a 15-hydroxylase that accepts pregnenolone as a substrate.

| Enzyme Family | Specific Enzyme (Example) | Action on Pregnenolone or Derivatives | Resulting Product(s) |

| Hydroxysteroid Dehydrogenase | 3β-HSD | Oxidation and Isomerization | Progesterone |

| Cytochrome P450 | CYP17A1 (17α-hydroxylase) | 17α-hydroxylation | 17α-Hydroxypregnenolone |

| Cytochrome P450 | CYP17A1 (17,20-lyase) | C17-C20 bond cleavage | Dehydroepiandrosterone (DHEA) |

| Cytochrome P450 | CYP21A2 (21-hydroxylase) | 21-hydroxylation (on progesterone) | 11-Deoxycorticosterone |

| Cytochrome P450 | Fungal/Bacterial CYPs | 15-hydroxylation (on other steroids) | 15-Hydroxy steroids |

Oxidoreductase Activities in Pregnenone Metabolism

Oxidoreductases, particularly hydroxysteroid dehydrogenases (HSDs), are pivotal in modulating the biological activity of steroids. The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is critical in the main steroidogenic pathway, converting Δ⁵-3β-hydroxysteroids like pregnenolone, 17α-hydroxypregnenolone, and DHEA into their corresponding Δ⁴-3-keto configurations (progesterone, 17α-hydroxyprogesterone, and androstenedione (B190577), respectively). testcatalog.org This conversion is essential for the production of progestogens, glucocorticoids, mineralocorticoids, and androgens.

Other HSDs, such as 17β-HSD and 20α-HSD, act on various steroid substrates to either activate or inactivate them. While the activities of these oxidoreductases on major steroid hormones are well-established, their specific action on 15-hydroxylated pregnenolone derivatives like this compound is not extensively documented.

Metabolic Fate in Specific Biological Systems (Research Models)

The metabolism of steroids varies significantly between different tissues and developmental stages, leading to unique steroid profiles in specific biological systems.

Steroid Metabolism Research in the Feto-Placental Unit

Pregnancy is characterized by a complex interplay of steroid metabolism between the mother, placenta, and fetus. nih.govnih.gov The feto-placental unit functions as an integrated endocrine system with specialized enzymatic capabilities. nih.govmdpi.com A hallmark of fetal steroid metabolism is the high activity of specific hydroxylases. For example, the fetal liver expresses CYP3A7, which catalyzes the 16α-hydroxylation of DHEA-S, a crucial step in the production of the pregnancy-specific estrogen, estriol. nih.gov

Notably, 15α-hydroxylation is considered a distinctive metabolic pathway of the fetal period. mcgill.ca Research has shown that the conversion of progesterone to 15α-hydroxyprogesterone occurs within the fetoplacental unit. mcgill.ca Furthermore, once formed, 15α-hydroxylated steroids are subject to further metabolism. Studies on the metabolism of 15α-hydroxyprogesterone in pregnant individuals led to the isolation of urinary metabolites such as 3α,15α-dihydroxy-5α-pregnan-20-one, indicating that the compound undergoes subsequent reduction. mcgill.ca This evidence strongly suggests that the fetal adrenal or liver possesses the enzymatic machinery for 15α-hydroxylation, making it a likely site for the biosynthesis of this compound.

Perinatal Steroid Metabolism Studies

The unique steroidogenic environment of the fetus has lasting implications for the perinatal period and beyond. The measurement of pregnenolone and its immediate metabolite, 17α-hydroxypregnenolone, is critical in the diagnosis of congenital adrenal hyperplasia (CAH), a group of inherited disorders affecting adrenal steroidogenesis from birth. wikipedia.orgtestcatalog.org For instance, a deficiency in the 3β-HSD enzyme leads to elevated levels of 17α-hydroxypregnenolone. testcatalog.org Studies in women with congenital adrenal virilizing disorders suggest that exposure to atypical androgen levels during fetal life can program the neuroendocrine system, affecting pituitary-ovarian function after puberty. nih.gov This highlights the importance of the specific steroid milieu present during perinatal development.

Tissue-Specific Metabolic Profiles (e.g., Brain, Testis, Ovaries)

Beyond the feto-placental unit, steroid metabolism is highly tissue-specific.

Brain: Pregnenolone is a prominent neurosteroid, synthesized within the central nervous system, where it and its metabolites can modulate neuronal function. frontiersin.orgbiorxiv.org The brain possesses enzymes that actively metabolize pregnenolone. For example, rat brain microsomes have been shown to convert pregnenolone into its 7α-hydroxylated derivative, a quantitatively significant metabolic pathway in this tissue. portlandpress.comnih.govnih.gov This demonstrates the brain's capacity for specific hydroxylations of pregnenolone, although 15-hydroxylation has not been identified as a primary route in this context.

Testis: The primary function of testicular steroidogenesis is the production of testosterone. In vitro studies using mouse testicular tissue show that pregnenolone is efficiently metabolized through the Δ⁴ pathway (via progesterone and 17α-hydroxyprogesterone) and the Δ⁵ pathway (via 17α-hydroxypregnenolone and DHEA) to produce androstenedione and testosterone. bioscientifica.com In these documented pathways, 15-hydroxylated metabolites were not reported as products.

Ovaries: Ovarian steroidogenesis is complex and hormonally regulated. In pathological conditions such as Polycystic Ovary Syndrome (PCOS), there can be dysregulation of steroidogenic enzymes. uni-muenchen.de Women with PCOS may exhibit altered activity of the P450c17 enzyme complex, leading to increased production of 17-hydroxypregnenolone and DHEA. nih.gov This points to tissue-specific control of pregnenolone metabolism, but current research in this area has not focused on 15-hydroxylation as a significant pathway.

Biological Roles and Mechanisms of Action in Research Contexts

Neurosteroid Function and Receptor Interactions of Pregnenone Derivatives

Pregnenone derivatives, particularly the neurosteroid pregnenolone (B344588) sulfate (PS), are recognized for their ability to rapidly modulate neuronal excitability through direct, non-genomic interactions with various neurotransmitter receptors. nih.govfrontiersin.orgresearchgate.net These actions are distinct from the classical genomic effects of steroid hormones and are central to their function as neuroactive steroids.

Pregnenolone derivatives exhibit complex, often opposing, modulatory effects on the primary inhibitory (GABAA) and excitatory (NMDA) receptors in the central nervous system.

GABAA Receptor: Pregnenolone sulfate (PS) generally acts as a negative allosteric modulator of GABAA receptors, inhibiting their function. frontiersin.orgrndsystems.comconsensus.app The inhibitory potency of PS can vary significantly depending on the specific subunit composition of the GABAA receptor, with IC50 values ranging from 0.4 µM to over 300 µM. rndsystems.com PS reduces the duration of single-channel activity clusters elicited by GABA. nih.gov The mechanism involves a slow blocking process, with an apparent forward rate constant (k+PS) of approximately 2 x 105 M-1s-1, and does not seem to affect the receptor's affinity for GABA or rapid desensitization processes. nih.gov In contrast, pregnenolone itself is inactive at the GABAA receptor. frontiersin.org However, its reduced metabolites, such as 3α-hydroxy-5α-pregnan-20-one (allopregnanolone), are potent positive allosteric modulators. nih.govnih.gov

NMDA Receptor: In contrast to its effects on GABAA receptors, pregnenolone sulfate is a potent positive allosteric modulator of NMDA receptors. consensus.appmdpi.comnih.govresearchgate.net It enhances intracellular calcium influx following NMDA receptor-mediated synaptic activity with an EC50 value in the picomolar range (~2 pM). rndsystems.com PS potentiates NMDA responses and can also directly activate NMDA receptor channels in the absence of an exogenous agonist. nih.govsemanticscholar.orgresearchgate.net This potentiation is achieved by stabilizing the open-state position of the GluN1 M3 helices, a mechanism distinct from that of other modulators like cholesterol. nih.gov The binding site for PS is located within the transmembrane domain of the receptor. mdpi.comnih.gov

| Compound | Receptor | Effect | Reported Kinetic Value |

|---|---|---|---|

| Pregnenolone Sulfate (PS) | NMDA Receptor | Positive Allosteric Modulator | EC50 ~ 2 pM rndsystems.com |

| Pregnenolone Sulfate (PS) | GABAA Receptor | Negative Allosteric Modulator | IC50 = 0.4 to >300 µM (subunit dependent) rndsystems.com |

Beyond the primary excitatory and inhibitory receptors, pregnenone derivatives modulate other significant signaling pathways through allosteric mechanisms.

CB1 Receptor: Pregnenolone has been identified as an endogenous negative allosteric modulator of the cannabinoid type 1 (CB1) receptor. consensus.appmdpi.comnih.gov It can inhibit CB1 receptor signaling, thereby reducing the effects of agonists like Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.govresearchgate.net This allosteric inhibition has been shown to decrease Δ⁹-THC-induced phosphorylation of ERK1/2 in cellular models. nih.gov

TRPM3 Channels: The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a non-selective cation channel that is potently activated by pregnenolone sulfate. rndsystems.commdpi.comnih.govescholarship.org This activation is specific, with extracellularly applied PS inducing TRPM3-mediated currents, while intracellular infusion has no effect. mdpi.com The steroid-dependent modulation is complex; while PS is a strong activator, progesterone (B1679170) can inhibit PS-stimulated TRPM3 activity. mdpi.comnih.gov The potency of PS and pregnenolone in activating TRPM3 is comparable, but PS demonstrates a significantly higher efficacy (more than ten-fold greater intrinsic activity). mdpi.com Other steroids, including dehydroepiandrosterone (B1670201) (DHEA), also serve as TRPM3 activators, while progesterone and 17β-estradiol can act as inhibitors. researchgate.net

The specific structure of a pregnenone derivative is critical in determining its activity and affinity for various receptors.

GABAA Receptor: For GABAA receptor modulation, the presence and stereochemistry of substituents are key. Potentiation by non-sulfated steroids typically requires a 3α-hydroxy group. frontiersin.org In contrast, for inhibitory sulfated steroids like PS, both 3α- and 3β-isomers are active, indicating that the negatively charged sulfate group is the essential feature for its inhibitory modulatory activity. nih.govfrontiersin.org Modifications at the C-21 position on the D-ring with various heterocyclic substituents can alter the potency and macroscopic efficacy of PS analogues as negative allosteric modulators. nih.govnih.gov Studies involving mutagenesis have identified a specific residue in the M2 membrane-spanning region of the α1 subunit (V256) as being critically involved in the blocking action of PS. nih.gov

NMDA Receptor: At the NMDA receptor, a flat steroid ring structure, as seen in pregn-5-ene compounds like pregnenolone sulfate, is associated with positive modulation. nih.gov Alanine mutagenesis studies have identified specific residues in the transmembrane domains of the GluN1 (G638, I642) and GluN2B (W559, M562, Y823, M824) subunits that are crucial for the potentiating effect of PS. nih.gov The addition of side-chain groups, such as an alkyne group in the analogue KK-169, can be done while retaining or even slightly increasing the potency of positive modulation compared to the parent PS compound. nih.gov

Enzymatic Modulation and Inhibition Studies by Pregnenone Analogs

Pregnenone derivatives serve as both crucial substrates and modulators for key enzymes involved in steroidogenesis, the pathway for synthesizing steroid hormones from cholesterol.

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is responsible for converting Δ⁵-3β-hydroxysteroids into the Δ⁴-3-keto configuration, a necessary step in the biosynthesis of many steroid hormones. For instance, 17α-Hydroxypregnenolone is converted to 17α-hydroxyprogesterone by the activity of 3β-HSD. wikipedia.org

17α-Hydroxylase (CYP17A1): This enzyme, also known as cytochrome P450 17A1, is a critical bifunctional enzyme in steroidogenesis. It first catalyzes the 17α-hydroxylation of pregnenolone and progesterone to form 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. wikipedia.orgnih.govtaylorandfrancis.comnih.gov Subsequently, its 17,20-lyase activity cleaves the C17-20 bond of these hydroxylated products to yield dehydroepiandrosterone (DHEA) and androstenedione (B190577). nih.govtaylorandfrancis.com The efficiency of these reactions can be influenced by accessory proteins like cytochrome b₅, which has been shown to enhance the lyase activity of CYP17A1 approximately 10-fold and the 17α-hydroxylation of pregnenolone by 2.5-fold. nih.gov Certain synthetic pregnenolone derivatives, such as D-ring 1,5-disubstituted pyrazolinyl pregnenolones, have been found to exhibit moderate inhibitory activity against 17α-hydroxylase-C₁₇,₂₀-lyase. nih.gov

The kinetics of enzymes involved in steroidogenesis are complex and can exhibit unique properties depending on the substrate.

| Parameter | Effect of Cytochrome b₅ | Fold Increase |

|---|---|---|

| kcat (17α-hydroxylation) | Stimulatory | 4-fold researchgate.net |

| kcat/Km (17α-hydroxylation) | Stimulatory | 2.4-fold researchgate.net |

| Lyase Activity | Stimulatory | ~10-fold nih.gov |

Cell Signaling Pathways Mediated by Dihydroxy-Pregnenones in Research Models

Pregnenolone and its derivatives are known to exert a variety of effects on neuronal activity, including enhancing learning and memory, alleviating depression, and promoting neuronal survival. These actions are often mediated by their interaction with target proteins located in the cytoplasm or on the cell membrane.

Non-Genomic Actions of Pregnenone Metabolites

The non-genomic actions of steroids are characterized by their rapid onset, typically occurring within seconds to minutes, and are insensitive to inhibitors of transcription and protein synthesis. These effects are often initiated at the cell surface through interactions with membrane-bound receptors or ion channels. For pregnenolone metabolites, these actions are diverse and impact several key cellular processes.

Research has shown that pregnenolone and its sulfated form can modulate the function of various neurotransmitter receptors, including those for GABA, NMDA, and acetylcholine. nih.govnih.gov These interactions can lead to rapid changes in ion flux across the cell membrane, thereby altering neuronal excitability. nih.govnih.gov Furthermore, some pregnenolone derivatives have been found to interact with microtubule-associated proteins, influencing cytoskeletal stability and neuronal plasticity. nih.govnih.gov

While direct evidence for 3,15-Dihydroxy-5-pregnen-20-one is absent, it is plausible that the addition of hydroxyl groups at the 3 and 15 positions could modulate its binding affinity and efficacy at these or other, yet unidentified, membrane targets. The specific stereochemistry of these hydroxyl groups would be a critical determinant of its biological activity.

Table 1: Examples of Non-Genomic Actions of Pregnenolone Metabolites in Research Models

| Pregnenolone Metabolite | Target/Receptor | Observed Effect in Research Models |

| Pregnenolone | Microtubule-associated proteins | Stabilization of microtubules |

| Pregnenolone Sulfate | NMDA Receptors | Positive allosteric modulation |

| Pregnenolone Sulfate | GABA-A Receptors | Inhibition |

| Allopregnanolone (B1667786) | GABA-A Receptors | Positive allosteric modulation |

This table is illustrative of the types of non-genomic actions observed for related compounds and is not based on direct research of this compound.

Intracellular Signaling Cascades Triggered by Pregnenone Derivatives

The binding of pregnenolone metabolites to their membrane targets can initiate a cascade of intracellular signaling events. These cascades often involve the activation of protein kinases and the mobilization of intracellular calcium, leading to a variety of cellular responses.

For instance, the modulation of neurotransmitter receptors by pregnenolone sulfate can lead to downstream activation of second messenger systems. While the specific pathways triggered by pregnenolone derivatives are still an active area of investigation, it is known that steroids can influence signaling pathways involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).

The hypothetical interaction of this compound with a membrane receptor could potentially trigger similar intracellular events. The nature and magnitude of this response would depend on the specific receptor it interacts with and the cellular context of the research model. Future studies are necessary to elucidate whether this specific dihydroxylated pregnenolone can activate such signaling cascades and what the functional consequences of this activation would be.

Table 2: Potential Intracellular Signaling Cascades for Pregnenolone Derivatives

| Signaling Component | Potential Role in Pregnenolone Metabolite Action |

| Protein Kinase A (PKA) | Phosphorylation of downstream targets affecting neuronal function. |

| Protein Kinase C (PKC) | Modulation of ion channel activity and neurotransmitter release. |

| Mitogen-activated Protein Kinases (MAPKs) | Regulation of cell survival and plasticity. |

| Intracellular Calcium (Ca2+) | Acting as a second messenger to activate various enzymes and cellular processes. |

This table outlines general signaling cascades that could be relevant for pregnenolone metabolites; specific involvement of this compound has not been experimentally demonstrated.

Analytical Methodologies for Research and Quantification of Pregnenone and Its Derivatives

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating complex mixtures of steroids from biological matrices. The choice of technique depends on the specific research question, the required level of sensitivity, and whether the goal is preparative isolation or quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Quantitation

Gas chromatography-mass spectrometry (GC-MS) stands as a reference method for comprehensive steroid profiling due to its high resolution and sensitivity. mdpi.comnih.govnih.gov This technique is particularly well-suited for analyzing complex biological samples like urine and blood to obtain a broad "steroidome" overview. nih.govoup.com

Detailed Research Findings: Before analysis by GC-MS, steroids, including pregnenolone (B344588) derivatives, require chemical modification through derivatization to increase their volatility and thermal stability. oup.comresearchgate.net A common approach involves a two-step derivatization process to create stable derivatives suitable for GC separation. mdpi.com For instance, a method for the simultaneous determination of eight steroids, including pregnenolone, in human hair utilized a mixed pentafluorophenyldimethylsilyl-trimethylsilyl (flophemesyl-TMS) derivatization. nih.gov This allowed for sensitive analysis in the selected ion monitoring (SIM) mode. nih.gov

GC-MS is instrumental in diagnosing disorders of steroid metabolism by simultaneously quantifying multiple steroid metabolites. nih.gov For example, it is considered a gold standard for urinary steroid profiling to detect inborn errors of metabolism. mdpi.com The technique's high resolving power allows for the separation of structurally similar steroids, which is critical for accurate quantification. nih.gov In a study of pregnenolone metabolism in Y-1 mouse adrenal cells, GC-MS was used to identify the final product accumulated in the culture medium as 11β,20α-dihydroxy-4-pregnen-3-one. nih.gov Furthermore, a highly sensitive and specific GC-MS method operating in the negative ion chemical ionization mode has been developed for the determination of pregnenolone and allopregnanolone (B1667786) in serum. nih.gov

| Parameter | Description | Reference |

| Derivatization | Chemical modification to increase volatility and stability of steroids for GC analysis. Common methods include creating TMS ethers. | oup.comresearchgate.net |

| Ionization Mode | Electron Ionization (EI) is commonly used, providing characteristic fragmentation patterns for identification. Negative Ion Chemical Ionization (NICI) can offer enhanced sensitivity for certain steroids. | nih.govresearchgate.netresearchgate.net |

| Analysis Mode | Full scan mode is used for identifying unknown metabolites, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for targeted quantification of known steroids, offering higher sensitivity and specificity. | nih.govmdpi.com |

| Application | Comprehensive steroid profiling in urine and blood, diagnosis of metabolic disorders, and identification of novel metabolites. | mdpi.comnih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separation

High-performance liquid chromatography (HPLC) is a versatile technique used for both the analytical quantification and the preparative isolation of pregnenolone and its derivatives. nih.govteledynelabs.com It separates compounds based on their partitioning between a stationary phase (the column) and a mobile phase (the solvent). teledynelabs.com Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common mode for steroid analysis. nih.govnih.gov

Detailed Research Findings: HPLC methods have been developed for the rapid separation of steroids in the pregnenolone (Δ5) and progesterone (B1679170) (Δ4) pathways. nih.gov One such method utilizes two radial compression columns (C-18 and C-8) with a methanol-water gradient, while another employs a C-18 reversed-phase column. nih.gov For direct quantification, UV detection is often used, with Δ5 pathway steroids like pregnenolone derivatives being monitored at 210 nm. nih.gov

HPLC is not only used for quantification but also for purification prior to other analyses. For example, in a highly sensitive GC/MS method for pregnenolone, HPLC was used for sample purification after extraction. nih.gov Preparative HPLC is specifically designed to isolate and purify larger quantities of a target compound from a sample for further studies. teledynelabs.com The choice of column and mobile phase is critical for achieving optimal separation. For instance, a Newcrom R1 column, which has low silanol (B1196071) activity, can be used for the reversed-phase separation of pregnenolone using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The purity of synthesized pregnenolone derivatives can be assessed using an HPLC system with a C18 reversed-phase column and a mobile phase of acetonitrile/water. rsc.org

| Technique | Purpose | Column Type | Mobile Phase Example | Detection | Reference |

| Analytical HPLC | Quantification of known steroids | C-18 Reversed-Phase | Acetonitrile/Water Gradient | UV (210 nm for Δ5 steroids) | nih.gov |

| Preparative HPLC | Isolation and purification of steroids | C-18 Reversed-Phase | Acetonitrile/Water | UV | teledynelabs.com |

| HPLC for Purification | Sample clean-up before further analysis | Not specified | Tetrahydrofuran, ethanol, hexane | Not applicable | nih.gov |

Thin-Layer Chromatography (TLC) for Initial Separation and Purity Assessment

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method often used for the initial separation and qualitative analysis of steroids. bioline.org.branalis.com.my It is valuable for monitoring the progress of chemical reactions and for assessing the purity of synthesized compounds. rsc.orgkhanacademy.org TLC separates compounds based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) coated on a plate, as a mobile phase moves up the plate via capillary action. khanacademy.org

Detailed Research Findings: TLC has been widely used for the analysis of natural and synthetic steroids in various samples, including pharmaceuticals and biological specimens. bioline.org.br Different chromatographic systems, involving various stationary and mobile phases, have been developed for the separation and identification of steroids. bioline.org.br For instance, a mixture of chloroform, acetone, and petroleum ether has been identified as a suitable mobile phase for the separation of androstane (B1237026) isomers on silica gel plates. nih.gov The choice between normal-phase (polar stationary phase, less polar mobile phase) and reversed-phase (nonpolar stationary phase, polar mobile phase) TLC depends on the specific steroids being separated. analis.com.mykhanacademy.org The separation of testosterone (B1683101) from methyltestosterone (B1676486) was achieved on both reversed-phase TLC with an acetone-petroleum ether mobile phase and normal-phase TLC with an acetone-water mobile phase. analis.com.my In the synthesis of pregnenolone derivatives, TLC is used to monitor the completion of reactions before proceeding to the next steps. rsc.org

| Stationary Phase | Mobile Phase Example | Application | Reference |

| Silica Gel (Normal Phase) | Chloroform/Ethanol/Formic Acid | Separation of various steroids including cortisone, estradiol, and progesterone. | bioline.org.br |

| Silica Gel (Normal Phase) | Chloroform/Acetone/Petroleum Ether | Separation of androstane isomers. | nih.gov |

| Reversed-Phase (RP-18) | Acetone/Petroleum Ether | Separation of testosterone and methyltestosterone. | analis.com.my |

| Silica Gel (Normal Phase) | Acetonitrile/Water | General steroid separation. | analis.com.my |

Spectroscopic Methods for Structural Elucidation and Identification in Research

Spectroscopic techniques are indispensable for determining the precise chemical structure of molecules. Mass spectrometry provides information on molecular weight and fragmentation patterns, while NMR spectroscopy reveals the connectivity and stereochemistry of the atoms within a molecule.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a cornerstone for the identification and quantification of steroid metabolites due to its high sensitivity and specificity. nih.govnih.gov When coupled with a chromatographic separation technique like GC or LC, it becomes a formidable tool for analyzing complex biological mixtures. nih.govnih.gov

Detailed Research Findings: LC-MS is often considered the most promising analytical method for determining steroids and their conjugates. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of a metabolite. ijpras.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is used to obtain structural information through controlled fragmentation of selected ions. ijpras.com For instance, in a method to measure pregnenolone in blood serum, derivatization with hydroxylamine (B1172632) was used to improve ionization efficiency, followed by LC-MS/MS analysis using selected reaction monitoring (SRM) for quantification. thermofisher.comthermofisher.com The fragmentation patterns observed in the mass spectrum of trimethylsilyl (B98337) (TMS) derivatives of pregnenolone and its metabolites in GC-MS analysis are characteristic and can be used for their identification. researchgate.netresearchgate.net

| Ionization Technique | Mass Analyzer | Key Features | Application | Reference |

| Electrospray Ionization (ESI) | Triple Quadrupole (QqQ) | Soft ionization, suitable for LC-MS, allows for quantification using MRM/SRM. | Quantification of pregnenolone in serum. | thermofisher.comthermofisher.com |

| Electron Ionization (EI) | Quadrupole | Hard ionization, provides reproducible fragmentation patterns for library matching. | Steroid profiling and identification in GC-MS. | researchgate.netresearchgate.net |

| High-Resolution MS (e.g., TOF, Orbitrap) | Time-of-Flight (TOF), Orbitrap | Provides accurate mass measurements for elemental composition determination. | Metabolite identification. | nih.govijpras.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical analysis of organic compounds, including steroids. nih.govslideshare.net It provides information about the chemical environment of individual atoms (chemical shifts), the connectivity between atoms (coupling constants), and the spatial proximity of atoms (Nuclear Overhauser Effect, NOE). nih.govuzh.ch

Detailed Research Findings: Both ¹H and ¹³C NMR are used extensively in steroid chemistry. rsc.org While ¹H NMR spectra of steroids can be complex due to signal overlap, techniques like 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) are employed to unravel the intricate spin systems and assign the signals to specific protons and carbons in the steroid nucleus. uzh.chnih.gov The chemical shifts of the angular methyl groups are characteristic and provide initial clues about the steroid skeleton. uzh.ch The stereochemistry of the steroid rings, which is crucial for biological activity, can be determined by analyzing coupling constants and NOE correlations. nih.govslideshare.net For example, NOESY experiments can establish the relative configuration of substituents by identifying protons that are close to each other in space. uzh.ch In recent research on pregnenolone derivatives, ¹H and ¹³C NMR were used to confirm the structures of newly synthesized compounds. rsc.org

| NMR Experiment | Information Obtained | Application in Steroid Analysis | Reference |

| ¹H NMR | Chemical environment and connectivity of protons. | Initial characterization, analysis of substituent effects. | rsc.orgnih.gov |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton of the steroid. | rsc.orguzh.ch |

| COSY | Correlation between coupled protons (H-H connectivity). | Tracing out spin systems within the steroid rings. | uzh.ch |

| HSQC | Correlation between protons and their directly attached carbons (C-H connectivity). | Assigning proton signals to their corresponding carbons. | uzh.ch |

| HMBC | Correlation between protons and carbons over two or three bonds. | Assembling fragments and connecting different parts of the molecule. | uzh.ch |

| NOESY | Correlation between protons that are close in space. | Determining the stereochemistry and conformation of the steroid. | slideshare.netuzh.ch |

Sample Preparation and Derivatization Strategies for Analysis in Complex Biological Matrices

The accurate quantification of 3,15-Dihydroxy-5-pregnen-20-one and related pregnenolone derivatives in complex biological matrices such as plasma, serum, urine, and tissue is critically dependent on robust sample preparation. These matrices contain a multitude of interfering substances, including proteins, lipids, salts, and other endogenous molecules, which can suppress instrument response, foul analytical columns, and lead to inaccurate results. arborassays.comyoutube.com Consequently, a multi-step sample preparation workflow is essential to isolate and concentrate the analytes of interest prior to instrumental analysis. This process typically involves extraction, clean-up, and, when necessary, chemical derivatization to enhance analytical performance. austinpublishinggroup.comnih.gov

Sample Extraction and Clean-up

The initial step in sample preparation is the extraction of steroids from the biological sample. The choice of technique depends on the matrix, the required level of cleanliness, and the desired throughput. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PP). austinpublishinggroup.com

Liquid-Liquid Extraction (LLE): LLE is a classic technique used to separate analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. arborassays.com For steroid analysis, water-immiscible solvents like diethyl ether, ethyl acetate, or methyl-tert-butyl ether (MTBE) are frequently used. arborassays.comthermofisher.com The process involves vortexing the sample with the extraction solvent, allowing the phases to separate, and then collecting the organic layer containing the steroids. thermofisher.com While effective, LLE can sometimes result in less clean extracts compared to other methods, as it may co-extract interfering lipids. nih.gov For viscous, lipid-rich samples like brain tissue, a multi-stage approach combining LLE with SPE may be necessary for adequate purification. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely adopted method for sample clean-up and concentration, offering cleaner extracts and higher analyte recovery compared to LLE. austinpublishinggroup.comnih.gov The technique utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interfering substances are then washed away, and the purified analyte is eluted with a small volume of an appropriate solvent. oup.com For non-polar compounds like pregnenolone and its derivatives, reversed-phase sorbents such as C18-bonded silica are commonly employed. nih.gov The automation of SPE in 96-well plate formats allows for high-throughput processing, which is crucial in clinical research and metabolomics studies. oup.com

Protein Precipitation (PP): This is one of the simplest methods for sample preparation, primarily used to remove proteins from plasma or serum samples. austinpublishinggroup.com It involves adding a precipitating agent, such as a cold organic solvent (e.g., acetonitrile) or an acid, to the sample. The proteins denature and precipitate out of the solution and are then removed by centrifugation. austinpublishinggroup.comnih.gov While quick and easy, PP is often less selective than SPE and may not remove other interfering small molecules. Therefore, it is frequently used as a preliminary step before a more thorough clean-up by SPE or LLE. nih.gov

Interactive Table: Comparison of Sample Extraction Techniques for Steroid Analysis

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PP) |

|---|---|---|---|

| Principle | Partitioning between two immiscible liquids | Adsorption onto a solid sorbent | Precipitation of proteins from solution |

| Primary Application | Broad applicability for steroid extraction | Sample clean-up and concentration | Rapid removal of proteins from serum/plasma |

| Common Solvents/Sorbents | Diethyl ether, Ethyl acetate, MTBE arborassays.comthermofisher.com | C18, Polymeric sorbents austinpublishinggroup.comnih.gov | Acetonitrile, Methanol, Trichloroacetic acid |

| Advantages | Low cost, simple procedure | High recovery, clean extracts, automation potential nih.gov | Fast, simple, inexpensive |

| Disadvantages | Can be labor-intensive, may co-extract interferences nih.gov | Higher cost per sample, requires method development | Less selective, may not remove all interferences |

| Typical Recovery | Variable, often requires optimization | High and reproducible (>90%) nih.govbiotage.com | Generally good for analytes (>85%) austinpublishinggroup.com |

Derivatization Strategies

Chemical derivatization is a crucial step in the analysis of many steroids, including this compound, particularly for gas chromatography-mass spectrometry (GC-MS). nih.gov For liquid chromatography-mass spectrometry (LC-MS), derivatization is not always mandatory but can be used to significantly enhance sensitivity. nih.govthermofisher.com The target compound possesses two hydroxyl groups (at C3 and C15) and a ketone group (at C20), which are all potential sites for derivatization.

Derivatization for GC-MS: GC-MS requires analytes to be thermally stable and volatile. Steroids, with their polar hydroxyl and ketone functional groups, are generally non-volatile. nih.gov Derivatization converts these polar groups into less polar, more volatile moieties.

Silylation: The hydroxyl groups of this compound are readily converted to trimethylsilyl (TMS) ethers using silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen on the hydroxyl groups, increasing volatility and thermal stability. nih.govnih.gov

Oximation: The ketone group at C20 can be converted to an oxime using reagents like hydroxylamine hydrochloride or methoxylamine hydrochloride. This reaction is often performed prior to silylation to prevent enolization and the formation of multiple derivative products, resulting in sharper chromatographic peaks. nih.gov A two-step derivatization involving oximation followed by silylation is a standard approach for the comprehensive analysis of keto-steroids.

Derivatization for LC-MS/MS: While underivatized steroids can often be analyzed by LC-MS/MS, their ionization efficiency, particularly with electrospray ionization (ESI), can be poor. thermofisher.com Derivatization can introduce a readily ionizable group into the molecule, dramatically improving detection sensitivity.

Hydroxylamine Derivatization: Similar to the oximation reaction in GC-MS, reacting the C20-keto group with hydroxylamine forms an oxime derivative that shows improved ionization in positive-ion ESI mode, enhancing the sensitivity for pregnenolone and its metabolites.

Girard's Reagents: Reagents such as Girard's Reagent T (GRT) and Girard's Reagent P (GRP) react with ketone groups to form hydrazone derivatives. These derivatives contain a pre-charged quaternary ammonium (B1175870) moiety, which provides excellent ionization efficiency and significantly boosts the signal in ESI-MS analysis. This technique is particularly useful for quantifying low-concentration neurosteroids in complex matrices like brain tissue.

Interactive Table: Common Derivatization Strategies for Pregnenone Analysis

| Analytical Technique | Purpose | Functional Group Targeted | Reagent(s) | Resulting Derivative |

|---|---|---|---|---|

| GC-MS | Increase volatility and thermal stability | Hydroxyl (-OH) groups | BSTFA, MSTFA | Trimethylsilyl (TMS) ether |

| GC-MS | Prevent enolization, improve peak shape | Ketone (C=O) group | Hydroxylamine HCl, Methoxylamine HCl | Oxime |

| LC-MS/MS | Enhance ionization efficiency/sensitivity | Ketone (C=O) group | Hydroxylamine HCl | Oxime |

| LC-MS/MS | Introduce a permanently charged tag | Ketone (C=O) group | Girard's Reagent T or P | Hydrazone with quaternary ammonium |

The selection of an appropriate sample preparation and derivatization strategy is paramount and must be tailored to the specific analytical platform (GC-MS or LC-MS), the biological matrix under investigation, and the required sensitivity of the assay. Careful validation of these methods is necessary to ensure the accuracy and reliability of the quantitative data for this compound. nih.gov

Q & A

Basic Research Questions

What established analytical methods are recommended for quantifying 3,15-Dihydroxy-5-pregnen-20-one in biological samples?

Answer:

- High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is widely used due to its sensitivity for steroid analysis. Ensure mobile phases are optimized to resolve structural analogs (e.g., lactone derivatives mentioned in and ).

- Titration methods (e.g., acid-base or redox) may be applied for purity assessment in synthetic preparations, but require validation against reference standards .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish stereoisomers (e.g., 15-epi diastereomers in ). Always cross-validate with chromatographic data .

How can researchers design a robust synthesis protocol for this compound?

Answer:

- Start with pregnenolone derivatives as precursors, leveraging hydroxylation at C3 and C15 via enzymatic or chemical methods. Monitor reaction progress with thin-layer chromatography (TLC) .

- Purification should involve recrystallization or column chromatography to remove byproducts (e.g., 17-hydroxy analogs in ).

- Validate synthetic yields using gravimetric analysis and confirm purity via melting point determination and HPLC .

What key parameters should be prioritized in stability studies of this compound?

Answer:

- Assess photodegradation under UV light and hydrolytic stability across pH ranges (1–13) to simulate physiological conditions.

- Use accelerated stability testing (40°C/75% RH) with periodic sampling. Quantify degradation products (e.g., keto derivatives in ) via LC-MS .

- Reference ICH guidelines for pharmaceutical stability testing to ensure compliance with academic and regulatory standards .

Which in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Receptor-binding assays (e.g., glucocorticoid or progesterone receptors) using radiolabeled ligands or fluorescence polarization.

- Cell-based assays (e.g., luciferase reporters) to measure transcriptional activity. Include positive controls (e.g., cortisol for glucocorticoid assays) and validate with dose-response curves .

- Cross-reference structural analogs (e.g., drospirenone in ) to hypothesize mechanisms .

How should researchers address variability in reported solubility data for this compound?

Answer:

- Standardize solvent systems (e.g., DMSO, ethanol, or aqueous buffers) and temperatures. Use shake-flask or HPLC methods for quantification.

- Compare results with computational predictions (e.g., Hansen solubility parameters) and literature analogs (e.g., trifluoromethylphenoxy derivatives in ) .

- Document solvent purity and equilibration times to minimize experimental bias .

Advanced Research Questions

How can conflicting reports on the metabolic pathways of this compound be resolved?

Answer:

- Conduct isotopic tracer studies (e.g., ¹⁴C-labeled compound) in hepatocyte or microsome models to map metabolites.

- Use high-resolution mass spectrometry (HRMS) to identify unexpected metabolites (e.g., epoxides or lactones in ) and compare with historical data .

- Apply systematic reviews to contextualize findings: Classify discrepancies as methodological (e.g., assay sensitivity) vs. biological (e.g., species-specific CYP450 activity) .

What strategies are effective for elucidating the compound’s structure-activity relationship (SAR) in understudied tissues?

Answer:

- Molecular docking against homology models of orphan receptors (e.g., membrane-bound progesterone receptors). Validate with site-directed mutagenesis .

- Tissue-specific knockout models (e.g., CRISPR/Cas9) to isolate target pathways. Pair with transcriptomic profiling (RNA-seq) to identify downstream effects .

- Cross-analyze with structural analogs (e.g., 15-keto derivatives in ) to pinpoint functional groups critical for activity .

How can researchers reconcile contradictory data on the compound’s role in inflammatory pathways?

Answer:

- Perform meta-analysis of published datasets, stratifying by experimental models (e.g., in vivo vs. in vitro) and dosing regimens .

- Design multifactorial experiments to test interactions with cytokines (e.g., IL-6, TNF-α) and immune cell types (e.g., macrophages, T-cells). Use ANOVA to isolate confounding variables .

- Discuss limitations in existing studies (e.g., lack of pharmacokinetic data) and propose standardized protocols for future work .

What advanced techniques validate the compound’s stereochemical purity during synthesis?

Answer:

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm with circular dichroism (CD) spectroscopy .

- X-ray crystallography for absolute configuration determination, particularly for diastereomers (e.g., 15-epi forms in ) .

- Reference pharmacopeial guidelines (e.g., USP) for purity thresholds and impurity profiling .

How should researchers design translational studies to bridge gaps between in vitro and in vivo efficacy?

Answer:

- Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro ADME data .

- Conduct dose-ranging studies in animal models, correlating plasma concentrations (LC-MS/MS) with biomarker endpoints (e.g., cortisol suppression).

- Address species differences by comparing metabolic profiles across models (e.g., rodent vs. primate) and human organ-on-chip systems .

Methodological Best Practices

- Data Integrity : Avoid adjusting raw data to fit hypotheses; instead, document anomalies and explore mechanistic explanations .

- Literature Synthesis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and address knowledge gaps .

- Collaboration : Partner with analytical chemists, pharmacologists, and statisticians to strengthen experimental design and data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.